
2-(2,2-Difluoropropoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluoropropoxy)benzonitrile is an organic compound characterized by the presence of a benzonitrile group substituted with a 2,2-difluoropropoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoropropoxy)benzonitrile typically involves the reaction of 2,2-difluoropropanol with a suitable benzonitrile derivative. One common method is the nucleophilic substitution reaction where 2,2-difluoropropanol reacts with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluoropropoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the benzonitrile group.
Oxidation and Reduction: The benzonitrile group can be reduced to form corresponding amines, while the difluoropropoxy group can undergo oxidation under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield benzoic acid derivatives and difluoropropanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate or sodium hydride in solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: Benzylamine derivatives.
Oxidation: Benzoic acid derivatives.
Hydrolysis: Benzoic acid and difluoropropanol.
Applications De Recherche Scientifique
2-(2,2-Difluoropropoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluoropropoxy)benzonitrile involves its interaction with specific molecular targets, depending on the context of its application. In nucleophilic substitution reactions, the compound acts as an electrophile, facilitating the attack of nucleophiles on the aromatic ring. In reduction reactions, the benzonitrile group is reduced to form amines, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluorobenzonitrile: A similar compound with two fluorine atoms on the benzene ring, used in the synthesis of poly(cyanoaryl ethers) and other materials.
2,5-Difluorobenzonitrile: Another difluorinated benzonitrile with applications in organic synthesis and materials science.
Uniqueness
2-(2,2-Difluoropropoxy)benzonitrile is unique due to the presence of the difluoropropoxy group, which imparts distinct chemical properties and reactivity compared to other difluorobenzonitriles. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Propriétés
IUPAC Name |
2-(2,2-difluoropropoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-10(11,12)7-14-9-5-3-2-4-8(9)6-13/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLNNNOTDLYBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1C#N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
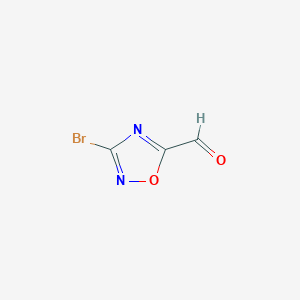
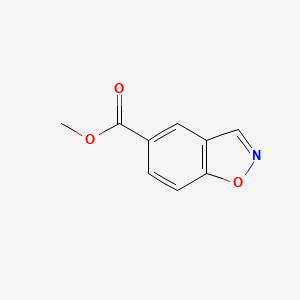
![6-Amino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B7963509.png)
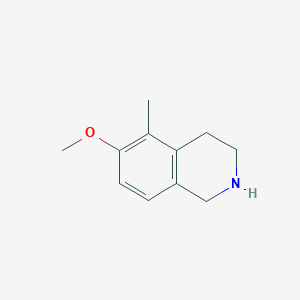
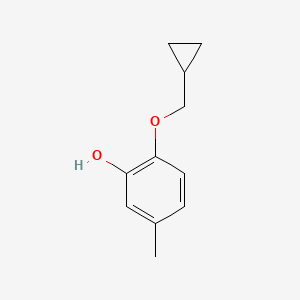
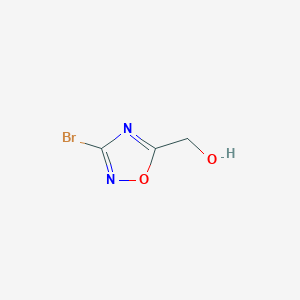
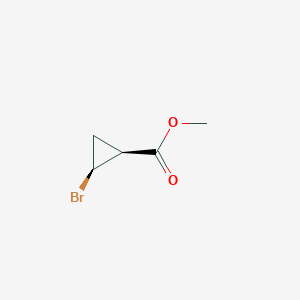
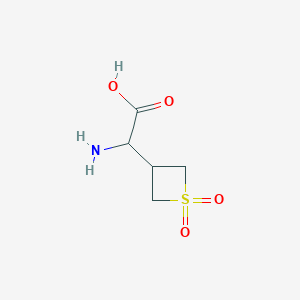

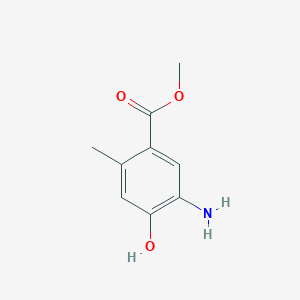
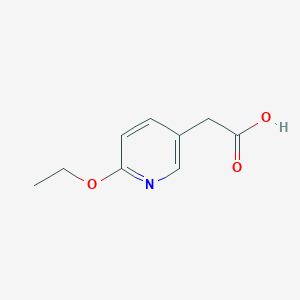

![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol](/img/structure/B7963561.png)

